
1-(2-Azidophenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azidophenyl)-2-methylpropan-1-one is a complex organic compound. While there is limited information available specifically on this compound, we can infer some properties based on its structural components. It contains an azidophenyl group, which is a phenyl group (a benzene ring minus one hydrogen) with an azide group attached . Azides are functional groups characterized by the formula RN3, where R can be an organic group .
Chemical Reactions Analysis
Phenyl azide, a related compound, is known to undergo several chemical reactions. It can cycloadd to alkenes and especially alkynes, particularly those bearing electronegative substituents . In a classic example of click chemistry, phenyl azide and phenylacetylene react to give diphenyl triazole . Phenyl azide also reacts with triphenylphosphine to give the Staudinger reagent triphenylphosphine phenylimide .Applications De Recherche Scientifique
1. Peptide Synthesis and Modification
The compound 1-(2-Azidophenyl)-2-methylpropan-1-one is closely related to azides used in peptide synthesis. For instance, Tornøe et al. (2002) have reported on the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid-phase. This method is significant for producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, which is a crucial step in peptide synthesis and modification (Tornøe, Christensen, & Meldal, 2002).
2. Biofuel Production
In biofuel research, derivatives of 2-methylpropan-1-ol, closely related to 1-(2-Azidophenyl)-2-methylpropan-1-one, have been studied. Bastian et al. (2011) described the engineered ketol-acid reductoisomerase and alcohol dehydrogenase enabling anaerobic production of 2-methylpropan-1-ol (isobutanol) in Escherichia coli. This research is pivotal for the development of biofuels, emphasizing the potential application of related compounds in sustainable energy solutions (Bastian et al., 2011).
3. Radiosynthesis for Medical Imaging
In the field of medical imaging, specifically positron emission tomography (PET), compounds like 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol, which bear structural similarities to 1-(2-Azidophenyl)-2-methylpropan-1-one, have been synthesized and investigated for their potential in radiosynthesis reactions. Rotteveel et al. (2017) demonstrated the synthesis and application of these compounds in alkylation reactions and C-C bond formation, highlighting their importance in the development of novel PET tracers (Rotteveel et al., 2017).
4. Synthesis of Medicinal Compounds
A study by Fresneda et al. (2001) demonstrated the synthesis of indoloquinoline alkaloids cryptotackieine and cryptosanguinolentine using a process involving cyclization of o-vinylsubstituted arylheterocumulenes. These processes are relevant to the synthesis of complex medicinal compounds, where derivatives of 1-(2-Azidophenyl)-2-methylpropan-1-one could play a crucial role (Fresneda, Molina, & Delgado, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-azidophenyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10(14)8-5-3-4-6-9(8)12-13-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNBZTVHJABXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidophenyl)-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

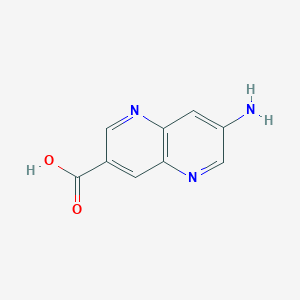

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)
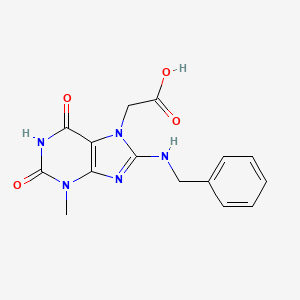
![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)

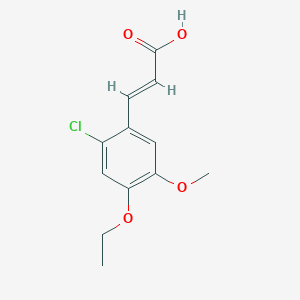
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2723353.png)
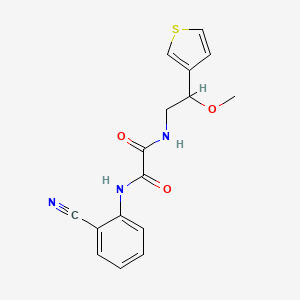
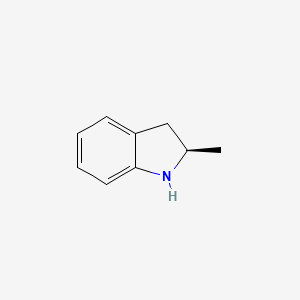
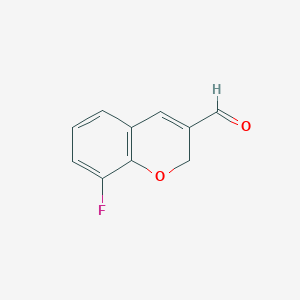

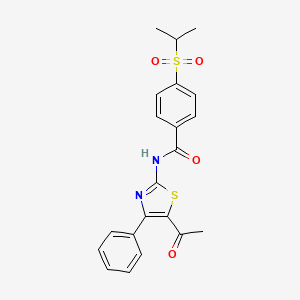
![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)